molecular formula C6H5BrMgO B14694865 Magnesium bromide phenoxide (1/1/1) CAS No. 35770-74-2

Magnesium bromide phenoxide (1/1/1)

Cat. No.: B14694865
CAS No.: 35770-74-2
M. Wt: 197.31 g/mol
InChI Key: MDICRVQYTYKOIL-UHFFFAOYSA-L
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Description

Phenoxymagnesium bromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are characterized by the presence of a carbon-magnesium bond and are widely used in organic synthesis to form carbon-carbon bonds. Phenoxymagnesium bromide is particularly useful due to its reactivity and versatility in various chemical reactions.

Preparation Methods

Phenoxymagnesium bromide is typically prepared by the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent. The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{MgBr} ]

This reaction must be carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water, which would deactivate it .

Chemical Reactions Analysis

Phenoxymagnesium bromide undergoes a variety of chemical reactions, primarily nucleophilic addition reactions. Some of the key reactions include:

Mechanism of Action

The mechanism of action of phenoxymagnesium bromide involves its role as a nucleophile. The carbon-magnesium bond in the compound is highly polarized, with the carbon atom carrying a partial negative charge. This makes the carbon atom highly nucleophilic, allowing it to attack electrophilic centers in other molecules. For example, in the reaction with carbonyl compounds, the nucleophilic carbon of phenoxymagnesium bromide attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is then protonated to form an alcohol .

Comparison with Similar Compounds

Phenoxymagnesium bromide is similar to other Grignard reagents such as methylmagnesium bromide and phenylmagnesium bromide. it is unique in its ability to form phenyl derivatives, which are valuable in various synthetic applications. Some similar compounds include:

Phenoxymagnesium bromide stands out due to its specific reactivity and the types of products it can form, making it a valuable tool in organic synthesis.

Properties

CAS No.

35770-74-2

Molecular Formula

C6H5BrMgO

Molecular Weight

197.31 g/mol

IUPAC Name

magnesium;bromide;phenoxide

InChI

InChI=1S/C6H6O.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-5,7H;1H;/q;;+2/p-2

InChI Key

MDICRVQYTYKOIL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[O-].[Mg+2].[Br-]

Origin of Product

United States

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